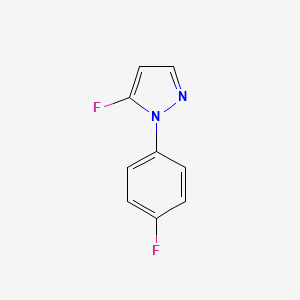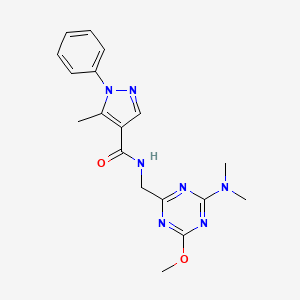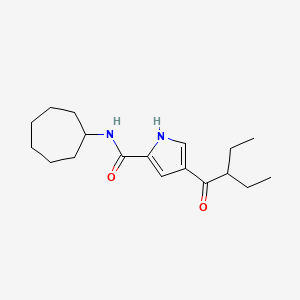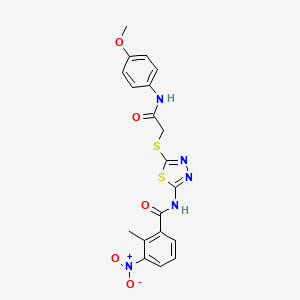
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorinated compounds, like “5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole”, are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest among chemists and biologists . For instance, one method involves the use of enzymes like cytochrome P450 for the de novo synthesis of fluorinated compounds .Molecular Structure Analysis
Fluorinated compounds often have unique physical and chemical properties due to the presence of fluorine atoms. For example, the bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements can be affected .Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions. For instance, enzymes like P450 can catalyze different types of reactions, including dehydrogenation, epoxidation, dealkylation, C–C bond formation or cleavage, C-N bond formation, and hydroxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be unique due to the presence of fluorine atoms. For example, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole and its derivatives have been synthesized using various techniques. For example, certain pyrazole compounds were prepared by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids (Loh et al., 2013). Another study involved the synthesis of fluorinated pyrazoles through a one-pot reaction from starting acylsilanes (Bouillon et al., 2001).
Crystal Structure Determination : The crystal structures of several pyrazole derivatives have been characterized. X-ray single crystal structure determination has been a key tool in these studies, providing insights into the molecular geometry and dihedral angles of these compounds (Kariuki et al., 2021).
Biological and Chemical Properties
Antimicrobial Activities : Pyrazole derivatives have shown promising antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial and fungal strains. For instance, novel 1,5-diaryl pyrazoles displayed significant antibacterial and antifungal activity (Ragavan et al., 2010).
NOS Inhibitory Activity : Fluorine atoms in pyrazole compounds have been correlated with enhanced biological activity. One study found that certain fluorine-substituted pyrazoles inhibited nNOS and eNOS, suggesting a link between the presence of fluorine groups and biological activity enhancement (Nieto et al., 2015).
Medicinal Applications : There's ongoing research into the potential medicinal applications of these compounds. For example, new pyrazole derivatives have been synthesized and assessed for their biological activities, including analgesic and anti-inflammatory effects (Oliveira et al., 2017).
Mechanism of Action
The mechanism of action of fluorinated compounds can vary depending on their structure and the biological system they interact with. For instance, some fluorinated compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Future Directions
Properties
IUPAC Name |
5-fluoro-1-(4-fluorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJLHCCENYUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)
![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)
![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2540443.png)
![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)


![(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile](/img/structure/B2540449.png)
![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540450.png)


methyl 6-chloropyridine-3-carboxylate](/img/structure/B2540456.png)
